Dimethyl 2-(bromomethyl)isophthalate CAS number and molecular weight
Dimethyl 2-(bromomethyl)isophthalate CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of Dimethyl 2-(bromomethyl)isophthalate, a versatile bifunctional reagent. With its unique combination of a reactive benzylic bromide and two ester functionalities on a benzene ring, this compound serves as a valuable building block in various synthetic applications, particularly in the fields of medicinal chemistry and materials science. This document delves into its chemical and physical properties, a detailed synthetic protocol, spectroscopic characterization, reactivity, and safe handling procedures, offering field-proven insights to guide researchers in its effective utilization.
Core Chemical Identity and Properties
Dimethyl 2-(bromomethyl)isophthalate is an aromatic compound that is a derivative of isophthalic acid. The strategic placement of the bromomethyl group ortho to one of the methyl ester groups and meta to the other makes it a unique synthon for the construction of complex molecular architectures.
| Property | Value | Source(s) |
| CAS Number | 16281-93-9 | [1][2] |
| Molecular Formula | C₁₁H₁₁BrO₄ | [1] |
| Molecular Weight | 287.11 g/mol | [1] |
| Physical Form | Solid or viscous liquid | [1] |
| Purity | Typically ≥98% | [1][2] |
| Storage Conditions | Inert atmosphere, 2-8°C | [1] |
| Solubility | Soluble in many organic solvents such as methanol, ethanol, and acetone. Limited solubility in water. |
Synthesis of Dimethyl 2-(bromomethyl)isophthalate: A Protocol Grounded in Mechanistic Understanding
The synthesis of Dimethyl 2-(bromomethyl)isophthalate is most effectively achieved via a radical bromination of its precursor, Dimethyl 2-methylisophthalate. This method offers high selectivity for the benzylic position due to the stability of the resulting benzylic radical intermediate.
Synthetic Workflow
Caption: Synthetic workflow for Dimethyl 2-(bromomethyl)isophthalate.
Detailed Experimental Protocol
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Dimethyl 2-methylisophthalate (1 equivalent) in a suitable solvent such as carbon tetrachloride (CCl₄) or acetonitrile.
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Addition of Reagents: Add N-Bromosuccinimide (NBS) (1.1 equivalents) and a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.
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Reaction Execution: Heat the reaction mixture to reflux. The reaction can be monitored by TLC or GC-MS for the disappearance of the starting material.
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Work-up: Once the reaction is complete, cool the mixture to room temperature. The solid succinimide byproduct can be removed by filtration. The filtrate is then concentrated under reduced pressure to yield the crude product.
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Purification: The crude Dimethyl 2-(bromomethyl)isophthalate can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Causality Behind Experimental Choices
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N-Bromosuccinimide (NBS): NBS is the preferred brominating agent for benzylic positions as it provides a low, constant concentration of bromine in the reaction mixture, which minimizes side reactions such as aromatic bromination.
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Radical Initiator (AIBN): AIBN is a common choice as it decomposes upon heating to generate radicals at a controlled rate, initiating the chain reaction necessary for benzylic bromination.
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Solvent: Carbon tetrachloride is a classic solvent for radical reactions due to its inertness. However, due to its toxicity, acetonitrile can be a suitable alternative.
Spectroscopic Characterization (Predicted)
| Spectroscopic Technique | Predicted Key Features |
| ¹H NMR | Aromatic protons (multiplets, ~7.5-8.2 ppm), Bromomethyl protons (singlet, ~4.5-4.8 ppm), Methyl ester protons (two singlets, ~3.9 ppm). |
| ¹³C NMR | Carbonyl carbons (~165-170 ppm), Aromatic carbons (~128-135 ppm), Bromomethyl carbon (~30-35 ppm), Methyl ester carbons (~52 ppm). |
| IR Spectroscopy | C=O stretch (ester, ~1720-1740 cm⁻¹), C-Br stretch (~600-700 cm⁻¹), Aromatic C-H stretch (~3000-3100 cm⁻¹), C-O stretch (ester, ~1100-1300 cm⁻¹). |
| Mass Spectrometry (EI) | Molecular ion peak (M⁺) at m/z 286/288 (characteristic isotopic pattern for bromine), fragment ions corresponding to the loss of Br, OCH₃, and COOCH₃. |
Reactivity and Synthetic Applications
The synthetic utility of Dimethyl 2-(bromomethyl)isophthalate stems from the high reactivity of its benzylic bromide group in nucleophilic substitution reactions. This allows for the facile introduction of a wide range of functionalities, making it a valuable precursor in the synthesis of bioactive molecules and functional materials.
General Reactivity Profile
The core reactivity of Dimethyl 2-(bromomethyl)isophthalate is the displacement of the bromide ion by a nucleophile. This reaction typically proceeds via an Sₙ2 mechanism.
Caption: General nucleophilic substitution reaction.
Applications in the Synthesis of Bioactive Scaffolds
While specific examples for the 2-isomer are not extensively documented in publicly available literature, the analogous Dimethyl 3-(bromomethyl)phthalate is a known precursor for the synthesis of isoindolinones, a class of compounds with diverse biological activities.[3] The same synthetic strategy can be applied to Dimethyl 2-(bromomethyl)isophthalate to generate novel isoindolinone derivatives for drug discovery programs. This allows for the creation of libraries of compounds for structure-activity relationship (SAR) studies.[3]
Potential in Materials Science
The bifunctional nature of Dimethyl 2-(bromomethyl)isophthalate makes it an attractive monomer or cross-linking agent in polymer chemistry. The ester groups can be hydrolyzed to carboxylic acids, which can then be used to form polyesters or polyamides. The bromomethyl group can be used to graft polymers onto surfaces or to create functionalized polymers through post-polymerization modification.[4]
Safety and Handling
Dimethyl 2-(bromomethyl)isophthalate is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.
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Hazard Statements: Harmful if swallowed. Causes severe skin burns and eye damage.[1]
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Precautionary Statements:
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Wear protective gloves, protective clothing, eye protection, and face protection.[1]
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Wash skin thoroughly after handling.[1]
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IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[1]
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IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
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Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area under an inert atmosphere.[1]
Conclusion
Dimethyl 2-(bromomethyl)isophthalate is a valuable and versatile building block for chemical synthesis. Its well-defined reactivity, particularly the susceptibility of the benzylic bromide to nucleophilic substitution, provides a reliable handle for the construction of complex molecules. This guide has outlined its fundamental properties, a robust synthetic method, predicted spectroscopic data, and key application areas. For researchers in drug discovery and materials science, this compound offers significant potential for the development of novel and functional chemical entities.
References
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Reactions with Nucleophiles – Attack at the Metal. University of Sheffield. [Link]
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Easy Conversion of Dimethyl -(Bromomethyl)fumarate into Functionalized Allyl Ethers Mediated by DABCO. (2015). ResearchGate. [Link]
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Improved Synthesis of Bioactive Molecules Through Flow Chemistry. (2021). Springer. [Link]
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A Review on Nucleophilic Substitution Reactions at P=O Substrates of Organophosphorous Compounds. (2015). SciSpace. [Link]
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Reactions of Oximate α-Nucleophiles with Esters: Evidence from Solvation Effects for Substantial Decoupling of Desolvation and Bond Formation. Scilit. [Link]
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Use of Methyl 2-(Bromomethyl)acrylate as a Chain-Transfer Agent To Yield Functionalized Macromonomers via Conventional and Livin - Controlled Radical Polymerization. ACS Publications. [Link]
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Nucleophilic Substitution Reactions in the [B 3 H 8 ] − Anion in the Presence of Lewis Acids. (2022). MDPI. [Link]
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Clickable Polymer-Based Coatings for Modulating the Interaction of Metal–Organic Framework Nanocrystals with Living Cells. PMC. [Link]
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A Review on Nucleophilic Substitution Reactions at P=O Substrates of Organophosphorous Compounds. (2015). Scientific & Academic Publishing. [Link]
Sources
- 1. Dimethyl 2-(bromomethyl)isophthalate | 16281-93-9 [sigmaaldrich.com]
- 2. 16281-93-9 Cas No. | Dimethyl 2-(bromomethyl)isophthalate | Apollo [store.apolloscientific.co.uk]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Clickable Polymer-Based Coatings for Modulating the Interaction of Metal–Organic Framework Nanocrystals with Living Cells - PMC [pmc.ncbi.nlm.nih.gov]

